

# (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

**Cat. No.:** B2483778

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An In-Depth Technical Guide to **(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride**, a specialized chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, biological context, and analytical methodologies, offering field-proven insights into its practical application.

## Introduction: A Unique Building Block for Neurological Drug Discovery

**(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride** is a chiral, non-proteinogenic amino acid derivative that serves as a high-value building block in medicinal chemistry. Its structure is analogous to  $\gamma$ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).<sup>[1][2]</sup> A deficiency in GABAergic neurotransmission is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, pain, and neurodegenerative diseases.<sup>[2][3]</sup>

While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, lipophilic analogues are designed to overcome this limitation.[2] **(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride** represents a key starting point for the synthesis of such analogues. Its key structural features—the specific (S)-stereochemistry, the phenyl ring for increased lipophilicity, and the ortho-bromine atom as a versatile chemical handle for further modification—make it a compound of significant interest for developing novel therapeutics targeting the CNS.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[4][5]

This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective use in a research and development setting.

## Physicochemical and Handling Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and application in chemical synthesis. The key properties of **(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride** are summarized below.

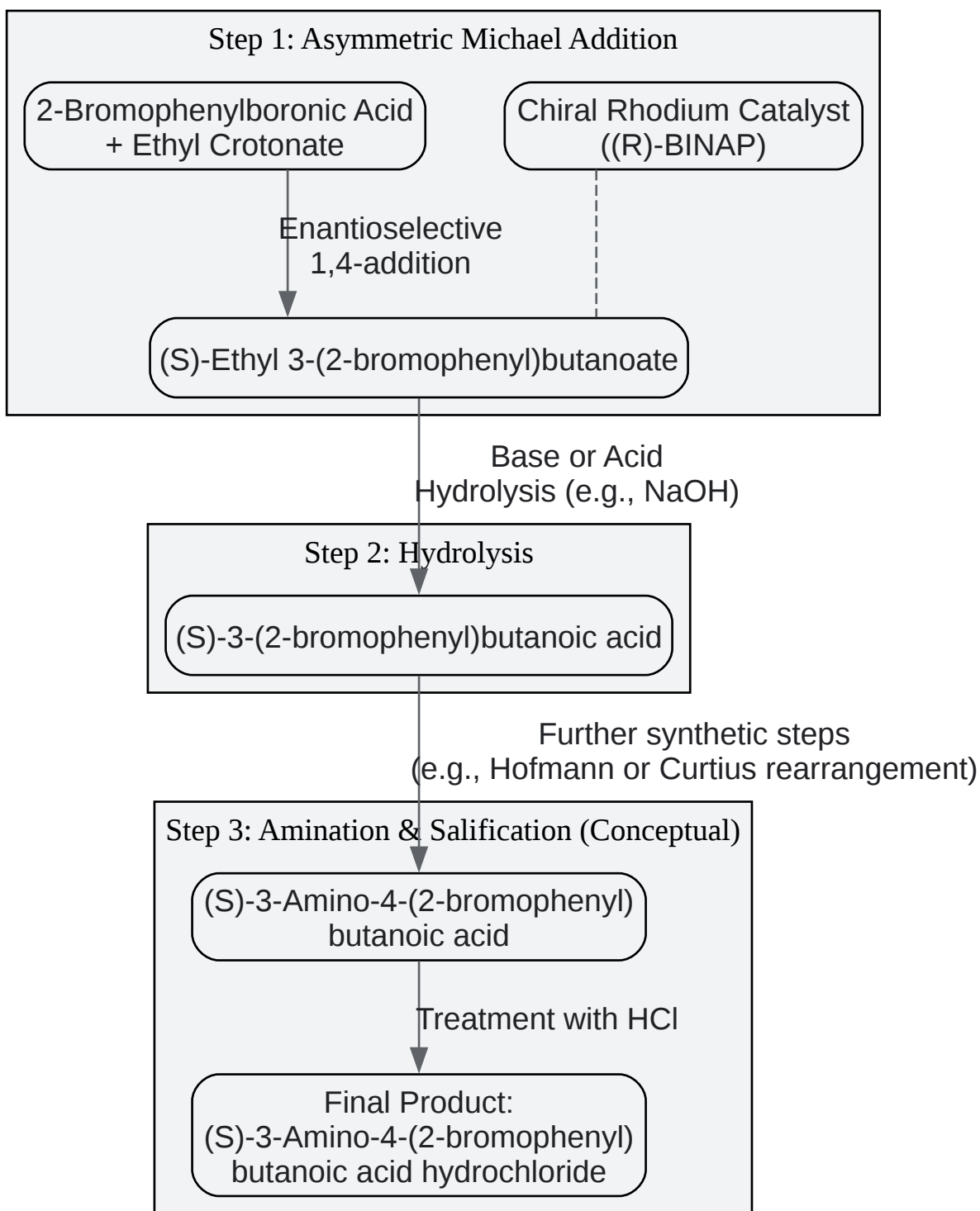
Property	Value	Reference(s)
CAS Number	403661-76-7	[4][6]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrClNO <sub>2</sub>	[4][6]
Molecular Weight	294.57 g/mol	[4]
Purity	Typically ≥98%	[6]
Appearance	Off-white to white solid	-
Storage Conditions	2-8°C, under an inert gas atmosphere	[4][7]
Safety and Handling	Causes skin and serious eye irritation. May cause respiratory irritation.	[8]

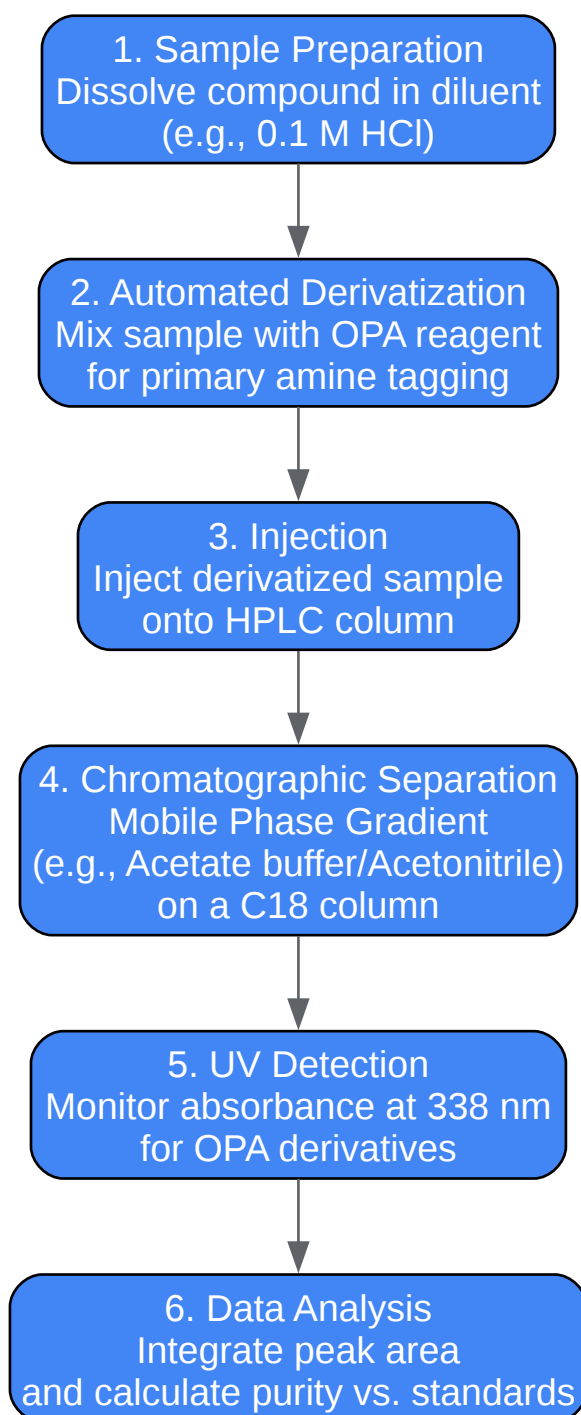
## Synthesis and Chemical Reactivity

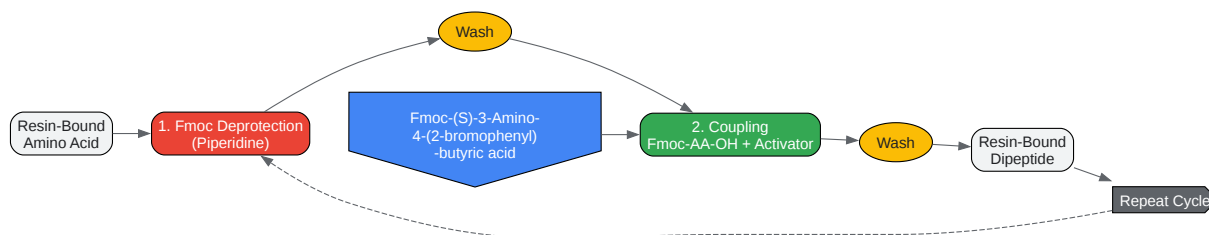
The synthesis of enantiomerically pure compounds like (S)-3-Amino-4-(2-bromophenyl)butanoic acid is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 carbon. While the exact commercial synthesis pathway for this specific molecule is proprietary, methodologies for structurally similar compounds involve asymmetric synthesis or biocatalysis.

## Representative Synthetic Approach: Asymmetric Michael Addition

A plausible and well-documented strategy for creating the chiral carbon-nitrogen bond in related structures is the asymmetric Michael addition. The following workflow is adapted from a validated procedure for a similar isomer and serves as an illustrative example of the chemical logic involved.<sup>[9]</sup>







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- To cite this document: BenchChem. [(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2483778#s-3-amino-4-2-bromophenyl-butanoic-acid-hydrochloride-properties\]](https://www.benchchem.com/product/b2483778#s-3-amino-4-2-bromophenyl-butanoic-acid-hydrochloride-properties)

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